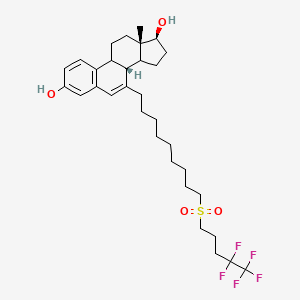

6(7)-Dehydro Fulvestrant-9-sulfone

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C32H45F5O4S |

|---|---|

Peso molecular |

620.8 g/mol |

Nombre IUPAC |

(8R,13S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C32H45F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,20-21,26-29,38-39H,2-10,13-19H2,1H3/t26?,27?,28-,29+,30-/m0/s1 |

Clave InChI |

YOUQKANIFAMMIH-GYHIUYGSSA-N |

SMILES isomérico |

C[C@]12CCC3[C@H](C1CC[C@@H]2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |

SMILES canónico |

CC12CCC3C(C1CCC2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |

Origen del producto |

United States |

Preclinical Pharmacological and Molecular Investigations of 6 7 Dehydro Fulvestrant 9 Sulfone

Cellular Biological Activity in Estrogen Receptor-Expressing Cell Lines

No data available.

Evaluation of Anti-Proliferative Effects in Hormone-Sensitive Cellular Models (e.g., MCF-7 cells)

The compound 6(7)-Dehydro Fulvestrant-9-sulfone is a derivative of Fulvestrant (B1683766), a well-established selective estrogen receptor downregulator (SERD). esschemco.comnih.gov Preclinical studies investigating similar compounds in hormone-sensitive breast cancer cell lines, such as MCF-7, provide a framework for understanding its potential anti-proliferative effects.

Fulvestrant itself demonstrates a dose-dependent inhibition of growth in ER-positive MCF-7 cells. nih.gov For instance, the IC50 value for Fulvestrant in MCF-7 cells has been reported to be 0.8 nM. nih.gov This anti-proliferative activity is a hallmark of its function as an estrogen receptor antagonist. nih.govnih.gov In contrast, Fulvestrant does not inhibit the growth of ER-negative cell lines like MDA-MB-231. nih.gov The anti-proliferative effects of such compounds are often evaluated by measuring cell viability and proliferation over time in the presence of the compound.

Interactive Table: Anti-proliferative Activity of Fulvestrant in Breast Cancer Cell Lines

| Cell Line | Estrogen Receptor Status | IC50 of Fulvestrant | Reference |

|---|---|---|---|

| MCF-7 | Positive | 0.8 nM | nih.gov |

The development of resistance to endocrine therapies like Fulvestrant is a significant clinical challenge. ximbio.com Cell lines such as MCF7/182R-6 have been established from MCF-7 cells that have developed resistance to Fulvestrant (also known as ICI 182,780). ximbio.com These resistant cells often exhibit altered expression of key signaling molecules. For example, MCF7/182R-6 cells show increased levels of EGFR and phosphorylated ErbB3, and reduced levels of ErbB4 compared to the parental MCF-7 cells. ximbio.com Studying the effects of new derivatives like this compound on such resistant cell lines is crucial for determining their potential to overcome acquired resistance.

Assessment of Cell Cycle Progression and Apoptosis Induction in Preclinical Settings

Compounds that target the estrogen receptor, like Fulvestrant and its derivatives, often exert their anti-cancer effects by inducing cell cycle arrest and apoptosis. In various cancer cell lines, therapeutic agents can halt the cell cycle at different phases, such as G0/G1 or G2/M, preventing cell division. nih.govmdpi.com For example, celecoxib (B62257) has been shown to arrest MCF-7 breast cancer cells in the G0/G1 phase. mdpi.com

The induction of apoptosis, or programmed cell death, is another key mechanism. This process involves the activation of a cascade of enzymes called caspases. nih.govresearchgate.net Studies on other anti-cancer agents in MCF-7 cells have demonstrated the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7), leading to the cleavage of cellular proteins such as PARP and ultimately, cell death. nih.govmdpi.com The MCF-7 cell line is known to be deficient in caspase-3, which can make it relatively insensitive to certain chemotherapeutic agents. researchgate.net However, apoptosis can still be induced through caspase-3-independent pathways.

The evaluation of a new compound like this compound would involve treating cancer cells and then analyzing cell cycle distribution using techniques like flow cytometry. nih.gov Apoptosis can be assessed by measuring the activation of caspases and the cleavage of PARP through methods like Western blotting. mdpi.com

Examination of Effects on Signaling Pathways Related to Estrogen Receptor Activation (e.g., MAPK, PI3K)

The estrogen receptor (ER) signaling pathway is intricately linked with other cellular signaling networks, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. nih.gov Fulvestrant and its analogs can influence these interconnected pathways.

Fulvestrant has been shown to decrease the activity of MAPK (ERK1/2). nih.gov This effect may be partly due to the depletion of ER-regulated growth factors that act upstream of the MAPK pathway. nih.gov The PI3K/AKT/mTOR pathway is another critical survival pathway in cancer cells. Some anti-cancer agents have been found to inhibit this pathway by reducing the levels of total and phosphorylated AKT and mTOR proteins. nih.gov

Investigating the impact of this compound on these signaling pathways would involve treating breast cancer cells with the compound and then measuring the phosphorylation status and total protein levels of key components of the MAPK and PI3K pathways, such as ERK, AKT, and mTOR, using techniques like Western blotting. Understanding these effects is crucial as they can shed light on the compound's mechanism of action and its potential to overcome resistance mechanisms that often involve the upregulation of these alternative signaling pathways.

In Vitro and Ex Vivo Pharmacological Profiling

Efficacy Assessment in Preclinical Breast Cancer Models (e.g., Xenografts, Organoids)

The in vivo efficacy of anti-cancer compounds is often evaluated using preclinical models such as xenografts, where human breast cancer cells are implanted into immunocompromised mice. nih.gov Fulvestrant has demonstrated significant anti-tumor activity in xenograft models of ER-positive breast cancer, such as those established with MCF-7 cells. nih.govnih.gov In these models, Fulvestrant has been shown to inhibit tumor growth. nih.govximbio.com

The development of patient-derived organoids is an emerging and valuable tool for preclinical drug assessment. These three-dimensional cultures more closely recapitulate the architecture and heterogeneity of the original tumor, potentially offering a more predictive model of clinical response. While specific data on this compound in organoid models is not yet available, this would be a critical step in its preclinical evaluation.

Comparative Pharmacological Efficacy against Parent Fulvestrant and Other SERDs in Preclinical Systems

A key aspect of preclinical development is to compare the efficacy of a new compound against existing therapies. In the context of this compound, this would involve direct comparisons with its parent compound, Fulvestrant, and other selective estrogen receptor downregulators (SERDs).

Network meta-analyses of clinical trial data have also been used to compare the efficacy of Fulvestrant in combination with other targeted therapies. nih.gov For example, combinations of Fulvestrant with CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib (B560072) have shown significant advantages in progression-free survival compared to Fulvestrant alone. nih.govresearchgate.net

A comprehensive preclinical comparison of this compound would involve head-to-head studies against Fulvestrant and other SERDs in various in vitro and in vivo models, including cell lines with acquired resistance to current endocrine therapies.

Exploration of Ligand-Independent Estrogen Function Activation by this compound

A critical aspect of the pharmacology of estrogen receptor modulators is their potential for agonist versus antagonist activity. Fulvestrant is characterized as a "pure" antiestrogen (B12405530) because it lacks the partial agonist effects seen with selective estrogen receptor modulators (SERMs) like tamoxifen (B1202). nih.govnih.gov This pure antagonism is attributed to its unique mechanism of action, which involves not only blocking the estrogen binding site but also inducing a conformational change in the ER that leads to its degradation. nih.govbiorxiv.org

The estrogen receptor can be activated in a ligand-independent manner through crosstalk with other signaling pathways, such as those initiated by growth factors. nih.gov These pathways can lead to the phosphorylation of the ER, activating it even in the absence of estrogen. A key question for any new ER-targeting compound is whether it can effectively block both ligand-dependent and ligand-independent ER activation.

Fulvestrant has been shown to disrupt ER dimerization and nuclear localization, thereby blocking ER-mediated transcriptional activity and promoting receptor degradation. nih.govbiorxiv.org This comprehensive blockade of ER function is thought to contribute to its efficacy. The exploration of this compound's ability to modulate ligand-independent ER function would involve investigating its effects on ER phosphorylation, downstream gene expression, and cell proliferation in the absence of estrogen but in the presence of growth factors known to activate the ER. This would help to determine if it maintains the "pure" antagonist profile of Fulvestrant or if it possesses any partial agonist properties under certain cellular contexts.

Metabolic Fate and Biotransformation Pathways of 6 7 Dehydro Fulvestrant 9 Sulfone

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems

In vitro assays using liver microsomes and hepatocytes are fundamental in predicting a compound's metabolic stability and identifying its metabolites. nuvisan.com For fulvestrant (B1683766) and its derivatives, these studies reveal a multifaceted metabolic landscape.

The biotransformation of fulvestrant is a complex interplay of several enzyme families. nih.gov The metabolism of fulvestrant involves pathways analogous to those of endogenous steroids. drugbank.com Key enzyme systems implicated in the metabolism of fulvestrant include:

Cytochrome P450 (CYP) isoenzymes: While multiple CYP enzymes may be involved, CYP3A4 is a notable contributor to the oxidative metabolism of fulvestrant. nih.govresearchgate.net However, studies with human liver microsomes suggest that while fulvestrant is a substrate for CYP3A4, this may not be the primary clearance pathway in vivo. nih.gov

UDP-Glucuronosyltransferases (UGTs): Glucuronidation is a significant Phase II conjugation pathway for fulvestrant. nih.gov UGT enzymes, particularly UGT1A3 and UGT1A4, which are expressed in the gastrointestinal tract and liver, play a role in this process. nih.gov

Sulfotransferases (SULTs): Sulfation represents a predominant metabolic pathway for fulvestrant. nih.govnih.gov In vitro studies have identified SULT1A1 and SULT1E1 as the key enzymes responsible for fulvestrant sulfation. nih.gov SULT1A1, in particular, appears to be the primary enzyme for this transformation in the liver. nih.gov

These enzymatic processes are crucial for the formation of various metabolites, including sulfone derivatives. The oxidation of the sulfoxide (B87167) moiety in fulvestrant to form the sulfone is a key step. nih.gov

Table 1: Key Enzymes in Fulvestrant Metabolism

| Enzyme Family | Specific Enzymes | Role in Fulvestrant Metabolism |

|---|---|---|

| Cytochrome P450 | CYP3A4 | Oxidative metabolism nih.govresearchgate.net |

| UDP-Glucuronosyltransferases | UGT1A3, UGT1A4 | Glucuronide conjugation nih.gov |

The metabolism of fulvestrant gives rise to a range of metabolites through oxidation, aromatic hydroxylation, and conjugation. drugbank.com The formation of fulvestrant-9-sulfone is a direct result of the oxidation of the sulfoxide side chain of the parent molecule. nih.govnih.gov This oxidative transformation is a critical pathway in the biotransformation of fulvestrant.

Identified metabolites of fulvestrant include:

Oxidative Metabolites: The most prominent oxidative metabolite is the sulfone derivative, formed by the oxidation of the thioether side chain. nih.govnih.gov

Hydroxylated Metabolites: Aromatic hydroxylation on the steroid nucleus is another metabolic route. drugbank.com

Conjugated Metabolites: Both the parent drug and its phase I metabolites can undergo conjugation with glucuronic acid or sulfate (B86663). drugbank.comnih.gov These conjugated metabolites constitute a significant portion of the total metabolites. nih.gov

The formation of 6(7)-Dehydro Fulvestrant-9-sulfone would logically proceed from the fulvestrant-9-sulfone metabolite through a dehydrogenation step at the 6 and 7 positions of the steroid core. While direct studies on this specific transformation are limited, the presence of various oxidative and dehydrogenation pathways in fulvestrant metabolism supports this possibility.

Preclinical Metabolic Profiling in Animal Models

Preclinical studies in animal models, such as rats and dogs, have been instrumental in characterizing the in vivo metabolism of fulvestrant. nih.gov These studies provide insights into the distribution and excretion of metabolites.

In animal models, fulvestrant is extensively metabolized, with the majority of metabolites being excreted in the feces, indicating significant biliary excretion. nih.gov The metabolite profiles in rats and dogs are qualitatively similar, with differences observed in the relative proportions of the metabolites. nih.gov

In rat plasma, feces, and urine, major oxidative metabolites of fulvestrant and its analogs have been identified, including the sulfone derivative. nih.gov In contrast, sulfate and glucuronide conjugates are found in limited amounts in feces and are largely absent from plasma and urine, suggesting biliary clearance for these phase II metabolites. nih.gov

The metabolic pathways leading to fulvestrant-9-sulfone are well-established, primarily involving the oxidation of the sulfoxide group of fulvestrant. nih.govnih.gov The formation of this compound would likely be a subsequent metabolic step. Dehydrogenation reactions are known to occur in steroid metabolism, and the presence of a double bond between the 6th and 7th carbon atoms is a recognized structural variation.

The metabolic fate of this compound itself has not been extensively detailed in published literature. However, it is plausible that it could undergo further metabolism through conjugation pathways, similar to fulvestrant and its other metabolites.

Biotransformation Kinetics in Preclinical Systems

Pharmacokinetic studies in preclinical models have provided data on the clearance and half-life of fulvestrant. The clearance of fulvestrant is high, approaching hepatic plasma flow, which suggests that it is efficiently cleared by the liver and potentially through extrahepatic metabolism. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Fulvestrant |

| Fulvestrant-9-sulfone |

| ZB716 |

| ZB716-sulfone |

| ZB716-17-ketone |

| Fulvestrant-17-ketone |

| Fulvestrant-3-sulfate |

| ZB716-17-glucuronide |

| FU-17-glucuronide |

| FU-3-glucuronide |

| Estradiol |

Role of the Sulfone Moiety in Metabolic Stability and Biotransformation

The introduction of a sulfone group, as seen in this compound, significantly influences the metabolic profile of the compound when compared to its sulfoxide precursor, fulvestrant. The sulfone moiety is the result of the oxidation of the sulfinyl group at the 9'-position of the parent fulvestrant molecule. This chemical modification inherently alters the physicochemical properties of the compound, which can, in turn, affect its metabolic stability and biotransformation pathways.

In the context of fulvestrant analogues, the conversion to a sulfone is a key metabolic event. For instance, in studies of the oral selective estrogen receptor downregulator (SERD) ZB716, which is structurally related to fulvestrant, ZB716-sulfone was identified as one of the two major oxidative metabolites. nih.govresearchgate.net This indicates that oxidation of the sulfur-containing side chain is a primary biotransformation pathway. The presence of the sulfone metabolite is a clear indicator of oxidative metabolic processes.

The sulfone moiety's impact on metabolic stability is also linked to its interaction with metabolic enzymes. While the sulfoxide moiety in fulvestrant is crucial for its interaction with certain enzymes, sulfones are generally not considered inhibitors of enzymes like soluble epoxide hydrolase (sEH). This suggests that the conversion to a sulfone can alter the compound's interaction with various enzyme systems, thereby redirecting its metabolic pathways.

Comparative Metabolism with Fulvestrant and Other Steroidal Analogues

The metabolism of this compound is best understood in comparison to its parent compound, fulvestrant, and other related steroidal analogues. Fulvestrant undergoes extensive metabolism, with the formation of a sulfone being a significant pathway. In both animals and humans, fulvestrant and its sulfone analogues are major excretory metabolites. nih.gov

A key difference in the metabolism of fulvestrant analogues lies in their susceptibility to Phase II conjugation reactions, such as glucuronidation and sulfation. Fulvestrant is primarily metabolized via glucuronidation at the 3-hydroxyl (3-OH) position and to a lesser extent at the 17-hydroxyl (17-OH) position. nih.gov Sulfation, mediated by sulfotransferases like SULT1A1 and SULT1E1, also plays a role in its clearance. nih.govresearchgate.net

In contrast, modifications at the 3-OH position, as seen in the analogue ZB716 where a boronic acid group replaces the hydroxyl group, can block this primary route of metabolism. nih.gov This forces the metabolic pathway towards other transformations, such as oxidation to the sulfone and 17-ketone derivatives. nih.govoncotarget.com The metabolic profile of ZB716 shows fulvestrant and ZB716-sulfone as the two major oxidative metabolites. researchgate.net The formation of fulvestrant-sulfone in ZB716 metabolism can occur through two potential pathways: the de-boronation of ZB716-sulfone or the further oxidation of fulvestrant, which is itself a primary metabolite of ZB716. nih.gov

The table below summarizes the key metabolic pathways for fulvestrant and its analogue ZB716, highlighting the central role of sulfone formation.

| Compound | Primary Metabolic Pathways | Key Metabolites |

| Fulvestrant | Oxidation of the sulfoxide side chain, Glucuronidation (primarily at 3-OH), Sulfation (at 3-OH) | Fulvestrant sulfone, Fulvestrant-3-glucuronide, Fulvestrant-3-sulfate |

| ZB716 | De-boronation, Oxidation of the sulfoxide side chain, Dehydrogenation at C17, Glucuronidation (at 17-OH) | Fulvestrant, ZB716-sulfone, ZB716-17-ketone, Fulvestrant-sulfone, Fulvestrant-17-ketone |

Data derived from studies on fulvestrant and ZB716 metabolism. nih.govoncotarget.com

Advanced Analytical Methodologies for Research of 6 7 Dehydro Fulvestrant 9 Sulfone

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of fulvestrant (B1683766) and its derivatives, providing the necessary resolution to separate structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation and quantification of fulvestrant and its impurities. The development of these methods involves careful selection of the stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

For instance, a stability-indicating HPLC method was developed for fulvestrant in pharmaceutical preparations using a reversed-phase C18 column (250 mm × 4.6 mm I.D., 5 μM). nih.gov The mobile phase consisted of a mixture of 1% orthophosphoric acid and methanol (B129727) (80:20, v/v) at a flow rate of 1.0 mL/min, with UV detection at 243 nm. nih.gov This method demonstrated linearity over a concentration range of 0.5-20 µg/mL, with a limit of quantification (LOQ) of 0.50 µg/mL. nih.gov Such methods are crucial for studying the degradation of fulvestrant under various stress conditions, including hydrolysis and oxidation, which could potentially lead to the formation of derivatives like 6(7)-Dehydro Fulvestrant-9-sulfone. nih.gov

Another normal phase HPLC method was developed using a cyano column (4.6 mm x 25 cm, 5 µm) with a mobile phase of n-hexane and isopropyl alcohol (70:30 v/v) at a flow rate of 1.5 mL/min and detection at 220 nm. tsijournals.com This method was validated for the quantitative determination of fulvestrant in bulk drug and formulation samples. tsijournals.com

Supercritical fluid chromatography (SFC), a technique related to HPLC, has also been employed for the analysis of fulvestrant and its impurities. A method using an Acquity UPC2 Torus DIOL column (3.0 mm × 100 mm, 1.7 μm) with a gradient program was developed to separate fulvestrant from six potential impurities. researchgate.net

The following table summarizes key parameters of a developed HPLC method for fulvestrant analysis:

| Parameter | Value |

| Column | Reversed-phase ACE C18 (250 mm × 4.6 mm I.D., 5 μM) |

| Mobile Phase | 1% Orthophosphoric acid : Methanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 243 nm |

| Linearity Range | 0.5 - 20 µg/mL |

| Limit of Quantification (LOQ) | 0.50 µg/mL |

| Data from a stability-indicating HPLC method for fulvestrant determination. nih.gov |

Fulvestrant itself exists as a mixture of two sulfoxide (B87167) diastereomers, Fulvestrant Sulfoxide A and Fulvestrant Sulfoxide B. ijarsct.co.in The separation and quantification of these and other potential isomers are critical for ensuring the quality and consistency of the drug substance. Chiral chromatography is a key technique for this purpose.

Methods for separating fulvestrant isomers have been developed using both reversed-phase and chiral HPLC columns. google.comgoogle.com One approach involves using a chiral column with a mobile phase consisting of a C5-C10 alkane (like n-hexane) and a C3 alcohol (like 2-propanol). google.com For example, a sample containing 67 mg of fulvestrant was diluted in a mixture of n-hexane/2-propanol (85:15 by volume) and injected into an HPLC system equipped with a chiral column. google.com Using an isocratic system, the two isomers were separated with retention times of 10.1 minutes for fulvestrant sulfoxide A and 11.7 minutes for fulvestrant sulfoxide B. google.com These methods can achieve high purity, up to 99.5%, for the separated isomers. google.comgoogle.com

Supercritical fluid chromatography has also been utilized for the chiral separation of fulvestrant enantiomers. A method was developed using a Chiralcel OX-3 column (4.6 x 150 mm, 3 µm) with carbon dioxide and a co-solvent of 0.5% diethylamine (B46881) in ethanol:methanol (1:1). researchgate.net

The table below details the parameters of an HPLC method for separating fulvestrant isomers:

| Parameter | Value |

| Column | Chiral Column |

| Mobile Phase | n-hexane / 2-propanol (85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | PDA detector at λ=210 nm |

| Retention Time (Sulfoxide A) | 10.1 min |

| Retention Time (Sulfoxide B) | 11.7 min |

| Data from an HPLC method for the separation of fulvestrant diastereomers. google.comgoogle.com |

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of "this compound," providing sensitive quantification and crucial structural information.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of fulvestrant and its metabolites in biological matrices. orientjchem.org In a typical LC-MS/MS method, after chromatographic separation, the analyte is ionized and subjected to two stages of mass analysis. The first stage selects the precursor ion (the ionized molecule of interest), which is then fragmented in a collision cell. The second stage analyzes the resulting product ions, providing a high degree of specificity.

For fulvestrant analysis, negative electrospray ionization (ESI) mode is often preferred as it provides a higher response compared to positive mode. sci-hub.se The multiple reaction monitoring (MRM) mode is used for quantification, where specific precursor-to-product ion transitions are monitored. For fulvestrant, the transition m/z 605.5 → 427.5 is commonly used. nih.gov A deuterated internal standard, such as fulvestrant-d3, is often employed to ensure accuracy, with a corresponding MRM transition of m/z 608.5 → 430.5. nih.gov

These methods have been successfully applied to pharmacokinetic studies of fulvestrant in rat plasma, demonstrating excellent linearity over concentration ranges such as 0.05-100.0 ng/mL. nih.gov The high sensitivity of LC-MS/MS, with lower limits of quantification (LLOQ) as low as 0.05 ng/mL, makes it ideal for detecting and quantifying low levels of metabolites and impurities in research samples. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of unknown compounds like "this compound". creative-proteomics.comfrontagelab.com.cn Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure masses to several decimal places. This precision allows for the determination of a unique elemental formula for a given mass, aiding in the identification of novel metabolites and degradation products. creative-proteomics.com

Techniques like Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry and Orbitrap mass spectrometry can achieve mass accuracies in the low ppm to sub-ppm range. This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. The accurate mass data, combined with the fragmentation patterns from tandem mass spectrometry, provides a high degree of confidence in the structural elucidation of fulvestrant-related compounds. frontagelab.com.cn

Spectroscopic Characterization for Structural Elucidation in Research Contexts (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques provide complementary information for the structural characterization of "this compound."

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of fulvestrant derivatives. rsc.org By analyzing the chemical shifts, coupling constants, and through-space correlations (e.g., from NOESY experiments), the precise connectivity of atoms and the stereochemistry of the molecule can be determined. For instance, the presence of signals in the olefinic region of the ¹H NMR spectrum would be indicative of the dehydro- (B1235302) functionality in "this compound." The chemical shifts of carbons and protons near the sulfone group would also provide key structural information. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. rsc.org For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups, the aromatic ring, and the sulfone (S=O) group. The presence of a strong absorption band in the region of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ would be indicative of the sulfone group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as the aromatic ring in fulvestrant. researchgate.net The introduction of the dehydro- functionality in "this compound" would likely lead to a shift in the maximum absorption wavelength (λmax) compared to fulvestrant, providing evidence for the extended conjugation in the A-ring of the steroid. For example, fulvestrant exhibits a UV maximum that can be used for its detection in HPLC analysis. nih.gov

Bioanalytical Method Validation for Preclinical Research Samples

The validation of bioanalytical methods is a critical prerequisite for pharmacokinetic and toxicokinetic studies in preclinical research. For a compound like this compound, which would be analyzed in biological matrices such as rat or rabbit plasma, a robust and reliable analytical method is essential to ensure data integrity. The validation process demonstrates that a specific method is suitable for its intended purpose. Methodologies are typically validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). mdpi.comnih.gov

For Fulvestrant and its derivatives, high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant analytical techniques. nih.govnih.gov An LC-MS/MS method developed for Fulvestrant in rat plasma, for instance, provides the sensitivity and selectivity required for preclinical pharmacokinetic studies. nih.govresearchgate.net

Validation of such methods involves assessing several key parameters:

Linearity: Establishes the relationship between instrument response and known concentrations of the analyte. For Fulvestrant, linearity has been demonstrated over various concentration ranges, such as 0.05-100.0 ng/mL in rat plasma and 0.100 to 25.0 ng/mL in human plasma. nih.govorientjchem.org

Accuracy and Precision: Accuracy measures the closeness of determined values to the true value, while precision measures the reproducibility of the results. For a validated LC-MS/MS method for Fulvestrant, intra-day accuracy (%bias) was reported between -1.5% and 15.0%, with inter-day accuracy between -14.3% and 14.6%. The corresponding intra- and inter-day precision (CV) was within 15%. mdpi.com

Lower Limit of Quantitation (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. Sensitive LC-MS/MS methods for Fulvestrant have achieved an LLOQ of 0.05 ng/mL in rat plasma. nih.gov

Selectivity and Specificity: Ensures that the method can differentiate the analyte from other components in the sample, such as metabolites, impurities, or matrix components.

Recovery: The efficiency of the extraction process from the biological matrix. For Fulvestrant, liquid-liquid extraction techniques are commonly employed. orientjchem.org

Stability: Evaluates the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures (e.g., -70 °C). fda.gov

The following table summarizes typical validation parameters for bioanalytical methods developed for the parent compound, Fulvestrant, which would serve as a benchmark for methods developed for its derivatives.

Table 1: Representative Bioanalytical Method Validation Parameters for Fulvestrant

| Parameter | Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy & Precision (%Bias, %CV) | Reference |

|---|---|---|---|---|---|---|

| Linearity | LC-MS/MS | Rat Plasma | 0.05 - 100.0 | 0.05 | r² = 0.99 | nih.govresearchgate.net |

| Linearity | LC-MS/MS | Human Plasma | 5 - 1000 | 5 | r² > 0.99 | mdpi.com |

| Linearity | LC-MS/MS | Human Plasma | 0.100 - 25.0 | 0.100 | r² > 0.99 | orientjchem.org |

| Linearity | HPLC | Formulation | 0.5 - 20 (µg/mL) | 0.5 (µg/mL) | Inter-day RSD < 3.07% | nih.govnih.gov |

| Accuracy | LC-MS/MS | Human Plasma | N/A | N/A | Inter-day: -14.3% to 14.6% | mdpi.com |

| Precision | LC-MS/MS | Human Plasma | N/A | N/A | Inter-day CV: 1.6% to 14.9% | mdpi.com |

Analytical Strategies for Related Substances and Degradation Products of Fulvestrant and its Derivatives

The identification and control of related substances and degradation products are fundamental to ensuring the quality and safety of any active pharmaceutical ingredient (API). For Fulvestrant and its derivatives like this compound, these impurities can arise from the manufacturing process or from degradation of the API over time. daicelpharmastandards.com Stability-indicating analytical methods are required to separate and quantify these impurities.

A key strategy for identifying potential degradation products is to perform forced degradation or stress testing studies. youtube.com In these studies, the drug substance is subjected to harsh conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to accelerate its decomposition. nih.govresearchgate.net This helps to elucidate the degradation pathways and develop analytical methods capable of resolving the degradation products from the parent compound. researchgate.net

For Fulvestrant, stability-indicating HPLC methods have been developed and validated for this purpose. nih.govnih.gov These methods must be able to separate Fulvestrant from all potential process-related impurities and degradation products. One study subjected Fulvestrant to degradation with acid, alkali, and 30% hydrogen peroxide (H₂O₂). nih.gov Another validated UPLC method demonstrated the ability to resolve Fulvestrant from degradation impurities generated under acidic, alkaline, oxidative, photolytic, and thermal stress. researchgate.net

The following table outlines typical conditions used in forced degradation studies for Fulvestrant.

Table 2: Example of Forced Degradation Conditions for Fulvestrant

| Stress Condition | Reagent/Parameter | Duration & Temperature | Reference |

|---|---|---|---|

| Acid Hydrolysis | 2 N HCl | 1 hour at 60°C | researchgate.net |

| Alkaline Hydrolysis | 0.5 N NaOH | 20 minutes at 60°C | researchgate.net |

| Oxidation | 30% H₂O₂ | 30 minutes at 60°C | researchgate.net |

| Thermal Degradation | Dry Heat | 5 days at 80°C | researchgate.net |

| Photolytic Degradation | UV Light | 12 hours | researchgate.net |

Once potential impurities are identified, reference standards for these compounds are required for method validation and routine quality control. synzeal.com Several known impurities of Fulvestrant are available from specialized suppliers, which would be included in the validation of any analytical method for a related new chemical entity.

The table below lists some known related substances and impurities of the parent drug, Fulvestrant.

Table 3: List of Known Related Compounds and Impurities of Fulvestrant

| Compound Name | CAS Number | Molecular Formula | Notes | Reference |

|---|---|---|---|---|

| Fulvestrant | 129453-61-8 | C₃₂H₄₇F₅O₃S | Parent Drug | daicelpharmastandards.comsigmaaldrich.com |

| Fulvestrant-9-sulfone | 98008-06-1 | C₃₂H₄₇F₅O₄S | Fulvestrant EP Impurity B | synthinkchemicals.com |

| 17-Keto Fulvestrant | 403656-89-3 | C₃₂H₄₅F₅O₃S | Process Impurity/Metabolite | synzeal.com |

| Fulvestrant S-isomer | N/A | C₃₂H₄₇F₅O₃S | Stereoisomeric Impurity | synzeal.com |

| 2-Bromo Fulvestrant | 2170244-92-3 | C₃₂H₄₆BrF₅O₃S | Process-related Impurity | synzeal.com |

| Delta (6,7) Deoxo Fulvestrant Impurity | 2170200-16-3 | C₃₂H₄₅F₅O₂S | Process-related Impurity | synzeal.com |

Structure Activity Relationships Sar and Structure Metabolism Relationships Smr of 6 7 Dehydro Fulvestrant 9 Sulfone and Its Analogues

Impact of the 6(7)-Dehydro Moiety on Estrogen Receptor Binding and Pharmacological Activity

While specific binding data for 6(7)-Dehydro Fulvestrant-9-sulfone is not extensively published, the general principles of SAR for estrogen receptor ligands suggest that the shape and rigidity of the steroidal core are paramount for receptor affinity. nih.gov Any modification that alters how the ligand fits within the hydrophobic pocket of the receptor can impact its binding affinity and subsequent biological activity. The planarity introduced by the 6(7)-double bond could potentially alter the orientation of the crucial 7α-side chain, thereby influencing the antagonist activity and the ability to induce receptor degradation. nih.gov The primary mechanism of action for fulvestrant (B1683766) involves the disruption of ER dimerisation and nuclear localisation, which is heavily dependent on the correct positioning of its long alkylsulfinyl side chain. nih.govnih.gov Therefore, the conformational changes induced by the dehydro moiety are expected to modulate these interactions, although the precise impact on binding affinity and downstream pharmacological activity requires further empirical investigation.

Influence of the Sulfone Oxidation State at Position 9 on Biological Effects and Metabolic Fate

The oxidation state of the sulfur atom in the side chain of fulvestrant analogues is a key determinant of both their biological effects and metabolic stability. Fulvestrant itself contains a sulfoxide (B87167) moiety. guidetopharmacology.org The analogue, this compound, features a sulfone group, which represents a higher oxidation state of the sulfur atom. esschemco.comnih.gov

Metabolically, the oxidation of the sulfoxide in fulvestrant to the corresponding sulfone is a known metabolic pathway. nih.gov This conversion can also occur with fulvestrant analogues. The presence of the sulfone group generally increases the polarity of the molecule compared to the sulfoxide. This change in polarity can influence the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). For instance, increased polarity may alter plasma protein binding and tissue distribution.

Role of the Side Chain Length and Fluorination Pattern on Ligand-Receptor Interactions

The long, flexible side chain at the 7α-position of the steroid is a defining feature of fulvestrant and its analogues, crucial for their unique mechanism of action as SERDs. nih.gov The length and composition of this side chain, including the pattern of fluorination, play a pivotal role in mediating ligand-receptor interactions.

The extended side chain of fulvestrant is known to physically obstruct the conformational changes in the estrogen receptor that are necessary for coactivator recruitment, leading to potent antagonism. researchgate.net The length of this chain is optimized to extend from the ligand-binding pocket and disrupt the activation function 2 (AF-2) domain of the receptor. rsc.org

The introduction of fluorine atoms into the side chain, as seen in the pentafluoropentyl group of this compound, serves multiple purposes in medicinal chemistry. esschemco.comnih.gov Fluorination can:

Enhance binding affinity: The high electronegativity of fluorine can lead to favorable interactions with the protein, potentially increasing binding potency.

Modulate metabolic stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This can block metabolic hotspots on the side chain, leading to a longer half-life.

Alter physicochemical properties: Fluorination generally increases lipophilicity, which can affect permeability and cell uptake. However, strategic placement can also be used to fine-tune electronic properties. nih.gov

Research on fluorinated fulvestrant analogues has demonstrated that these modifications can have complex effects. For example, partial fluorination of the side chain in an 11β-isomer of fulvestrant resulted in a compound that retained strong antiproliferative activity but, unlike fulvestrant, did not down-regulate the estrogen receptor. researchgate.netnih.gov This highlights that the pattern of fluorination can subtly alter the ligand-induced conformation of the receptor, uncoupling antagonist activity from receptor degradation. The specific pattern of five fluorine atoms in this compound is therefore expected to have a significant impact on its lipophilicity, metabolic profile, and its precise mode of interaction with the estrogen receptor. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling for SAR/SMR Elucidation

Computational approaches are indispensable tools for understanding the complex interplay between the structure of fulvestrant analogues and their biological activity and metabolism. nih.gov These in silico methods provide insights that can guide the design and optimization of new therapeutic agents.

Molecular Docking and Dynamics Simulations with Estrogen Receptors

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of ligands to their protein targets. nih.govnih.gov For fulvestrant analogues, these methods can model the interactions with the estrogen receptor's ligand-binding domain at an atomic level. rsc.org

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into key interactions such as hydrogen bonds and hydrophobic contacts. figshare.comnih.gov This can help rationalize the observed binding affinities of different analogues and predict the affinity of novel compounds.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) Modeling

QSAR and SMR models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or metabolic properties. nih.govlouisville.edu

QSAR models for fulvestrant analogues can identify the key physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) that govern their binding affinity and antagonist potency. nih.govresearchgate.net By building a model based on a set of known compounds, the activity of new, untested analogues can be predicted. nih.gov

SMR models focus on predicting the metabolic fate of compounds. These models can identify which parts of the molecule are most susceptible to metabolism (metabolic hotspots) and predict the likely metabolites that will be formed. nih.gov For fulvestrant analogues, SMR models could predict the likelihood of oxidation at the sulfur atom or hydroxylation on the steroid core.

The general workflow for building a QSAR/SMR model involves calculating a set of molecular descriptors for each compound and then using statistical methods like partial least squares (PLS) to build a predictive model. researchgate.net

In Silico Prediction of Biological Activity and Metabolic Hotspots

In silico tools for predicting biological activity and metabolism are becoming increasingly sophisticated. nih.govnih.gov These tools often integrate data from multiple sources and use a variety of algorithms, including machine learning, to make predictions.

For fulvestrant analogues, these tools can be used to:

Predict ER binding affinity and activity: Based on the structure of a novel analogue, these tools can provide an initial estimate of its potential as an ER antagonist or SERD.

Identify metabolic hotspots: Programs can predict the sites on a molecule that are most likely to be metabolized by enzymes like cytochrome P450s. nih.gov This information is crucial for designing compounds with improved pharmacokinetic properties. For example, by identifying a metabolic hotspot, chemists can modify that part of the molecule (e.g., through fluorination) to block metabolism and increase the drug's half-life. nih.gov

These predictive tools are often used in the early stages of drug discovery to screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. nih.govresearchgate.net

Rational Design Principles for Novel Estrogen Receptor Ligands Based on the this compound Scaffold

The development of novel estrogen receptor (ER) ligands remains a cornerstone of research in oncology, particularly for hormone-receptor-positive breast cancer. Fulvestrant, a selective estrogen receptor degrader (SERD), has established a benchmark in this field, not only as a therapeutic agent but also as a structural template for the design of new and improved therapies. nih.gov The metabolic derivative, this compound, presents a unique scaffold that incorporates key structural modifications, offering a distinct starting point for rational drug design. This section will delineate the strategic principles for designing novel ER ligands based on this modified steroidal framework, focusing on structure-activity relationships (SAR) and structure-metabolism relationships (SMR).

The long 7α-alkyl chain is a defining characteristic of pure antiestrogens like Fulvestrant. nih.gov This side chain extends from the steroid core to sterically hinder the recruitment of coactivator proteins to the activation function-2 (AF-2) domain of the ER, which is essential for transcriptional activation. nih.gov Furthermore, this side chain induces a conformational change in the receptor that promotes its degradation via the ubiquitin-proteasome pathway, the hallmark of SERD activity. nih.govnih.gov

The oxidation of the sulfinyl group in Fulvestrant to a sulfone, as seen in the 9-sulfone metabolite, significantly alters the electronic and steric properties of the side chain. The sulfone group is more polar and a stronger hydrogen bond acceptor compared to the sulfoxide in Fulvestrant. While this metabolite is generally less active than Fulvestrant, its structural features provide a template for designing metabolically stable analogues with potentially different receptor interaction kinetics. nih.gov

Based on these structural characteristics, several rational design principles can be formulated for the development of novel ER ligands using the this compound scaffold.

Key Design Strategies:

Optimization of the 7α-Side Chain: The length, flexibility, and terminal functional group of the alkylsulfonyl chain are critical determinants of SERD activity. Modifications to this chain can fine-tune the balance between ER antagonism and degradation. For instance, varying the length of the alkyl chain can modulate the efficiency of AF-2 disruption, while introducing different terminal groups could enhance interactions with specific residues in the ligand-binding pocket or improve pharmacokinetic properties. The incorporation of fluorine atoms into the side chain is a well-established strategy to enhance metabolic stability and potency. researchgate.net

Bioisosteric Replacement of the Sulfone Group: The sulfone moiety can be replaced with other functional groups (bioisosteres) to modulate the electronic properties, hydrogen bonding capacity, and metabolic stability of the side chain. For example, amides, sulfonamides, or other polar groups could be explored to optimize receptor binding and degradation.

Modification of the Steroidal Scaffold: While the 6(7)-dehydro feature provides a starting point, further modifications to the steroidal A, B, C, and D rings can be explored. These modifications could aim to improve oral bioavailability, a significant limitation of Fulvestrant. nih.gov For example, introducing substituents or altering the stereochemistry at various positions could block sites of metabolic attack or enhance receptor affinity.

Exploitation of the 6(7)-Unsaturation: The double bond at C6-C7 can be used as a chemical handle for further functionalization. For instance, the synthesis of derivatives with different substituents at these positions could lead to novel interactions within the ER ligand-binding domain.

Structure-Activity Relationship (SAR) Insights from Fulvestrant Analogues

While specific SAR data for this compound analogues are not extensively available, the wealth of information on Fulvestrant analogues provides valuable guidance.

| Compound/Analogue Class | Structural Modification | Impact on Activity | Reference |

| Fulvestrant (Parent) | 7α-alkylsulfinyl side chain | Potent ER antagonist and degrader (SERD) | nih.gov |

| Fulvestrant-9-sulfone | Oxidation of sulfoxide to sulfone | Reduced ER binding affinity and antagonist potency compared to Fulvestrant | nih.gov |

| Analogues with varied side chain length | Shorter or longer alkyl chains | Potency is sensitive to chain length; optimal length required for maximal ER degradation | nih.gov |

| Fluorinated Analogues | Introduction of fluorine atoms in the side chain | Increased metabolic stability and potency | researchgate.net |

| Non-steroidal SERDs | Replacement of steroidal core with scaffolds like benzothiophene | Improved oral bioavailability while retaining SERD mechanism | nih.gov |

Structure-Metabolism Relationship (SMR) Considerations

A major hurdle in the development of steroidal ER ligands is their extensive metabolism, leading to poor oral bioavailability. nih.gov The primary metabolic pathways for Fulvestrant include oxidation of the steroid nucleus and side chain, as well as glucuronide and sulfate (B86663) conjugation at the phenolic 3-hydroxyl group. drugbank.com

The this compound scaffold already incorporates a more oxidized and potentially more metabolically stable sulfone group. Design strategies should therefore focus on protecting other metabolic hotspots, particularly the 3-hydroxyl group.

| Metabolic Pathway | Site of Metabolism | Design Strategy to Mitigate | Reference |

| Glucuronidation/Sulfation | 3-hydroxyl group | Prodrug approaches; introduction of blocking groups at C2 or C4 | nih.gov |

| Oxidation | Steroid A-ring and other positions | Introduction of fluorine or other electron-withdrawing groups | researchgate.net |

| Side Chain Oxidation | Alkyl chain | Introduction of heteroatoms or cyclic structures within the chain | nih.gov |

Emerging Research Perspectives and Future Directions

Potential Role of 6(7)-Dehydro Fulvestrant-9-sulfone as a Research Tool or Biomarker in Preclinical Studies

In preclinical settings, this compound could be instrumental in several areas. Firstly, it can be used to investigate the structure-activity relationships of fulvestrant (B1683766) and its metabolites. By comparing the biological activity of this compound with that of the parent drug, researchers can gain insights into how specific chemical modifications influence estrogen receptor (ER) binding, degradation, and subsequent downstream signaling pathways.

Secondly, it holds potential as a biomarker. The presence and concentration of this compound in preclinical models could be indicative of the metabolic pathways fulvestrant undergoes in vivo. Monitoring its levels might provide a more comprehensive picture of drug disposition and metabolism, which can be crucial for interpreting efficacy and toxicity data in animal models. This is particularly relevant as understanding the complete metabolic profile of a drug is essential for translating preclinical findings to clinical scenarios.

Investigation of this compound in Combination with Other Experimental Agents in Preclinical Models

The exploration of combination therapies is a cornerstone of modern oncology research, aiming to enhance therapeutic efficacy and overcome resistance. In this context, investigating this compound in combination with other experimental agents in preclinical models is a logical and promising research direction.

Preclinical studies have demonstrated that combining fulvestrant with other agents, such as CDK4/6 inhibitors or aromatase inhibitors, can lead to superior anti-tumor activity compared to monotherapy. nih.govd-nb.info While direct studies on this compound are emerging, the rationale for its use in combination studies is strong. Its potential as a distinct chemical entity with its own pharmacological profile warrants investigation into synergistic or additive effects with other drugs.

For instance, in preclinical models of breast cancer, the combination of fulvestrant with anastrozole (B1683761) has been shown to more effectively delay tumor growth than either agent alone. d-nb.info Similar preclinical experiments could be designed to assess the efficacy of this compound when combined with a variety of experimental agents targeting different pathways implicated in cancer progression. These could include inhibitors of signaling pathways that contribute to endocrine resistance, such as the PI3K/AKT/mTOR pathway. In vitro studies have also shown that combining fulvestrant with other steroids does not compromise its apoptotic efficacy in ER-positive breast cancer cell lines. nih.gov

Table 1: Potential Preclinical Combination Strategies for this compound

| Experimental Agent Class | Rationale for Combination | Preclinical Models |

| CDK4/6 Inhibitors | Overcome cell cycle dysregulation | Breast cancer cell lines, xenograft models |

| PI3K/AKT/mTOR Inhibitors | Target key resistance pathways | Endocrine-resistant cancer models |

| Other SERDs/SERMs | Explore synergistic ER degradation/modulation | Breast cancer cell lines |

| Immunotherapies | Investigate immune-modulatory effects | Syngeneic tumor models |

Advanced In Vitro and In Vivo Models for Studying Steroidal Antiestrogen (B12405530) Metabolism and Action

To thoroughly understand the metabolism and action of steroidal antiestrogens like this compound, researchers are increasingly turning to advanced in vitro and in vivo models. These models aim to better recapitulate the complexity of human physiology and disease than traditional two-dimensional (2D) cell cultures and standard animal models. nih.govoup.com

Advanced in vitro models include three-dimensional (3D) cell cultures, such as spheroids and organoids, as well as organ-on-a-chip (OOC) or microphysiological systems (MPSs). mdpi.comresearchgate.net These systems can more accurately mimic the tumor microenvironment, including cell-cell and cell-matrix interactions, which are critical for drug response and metabolism. researchgate.net For instance, gut-on-a-chip models can be used to study the absorption and metabolism of orally administered compounds, while combined gut-and-liver-on-a-chip systems can provide insights into first-pass metabolism. mdpi.com

In vivo, the development of more sophisticated animal models, such as patient-derived xenografts (PDXs), allows for the study of drug efficacy and metabolism in a context that more closely resembles the genetic and phenotypic diversity of human tumors. These models can be invaluable for assessing the activity of compounds like this compound and for identifying biomarkers of response.

Table 2: Comparison of Advanced Models for Steroidal Antiestrogen Research

| Model Type | Advantages | Limitations |

| 3D Spheroids/Organoids | Better mimicry of tumor architecture and cell-cell interactions. researchgate.net | Lack of vascularization and immune components. |

| Organ-on-a-Chip (OOC) | Allows for the study of multi-organ interactions and physiological fluid flow. mdpi.com | Technically complex and may not fully replicate systemic effects. |

| Patient-Derived Xenografts (PDXs) | Preserves the heterogeneity and architecture of the original human tumor. | Expensive, time-consuming, and may not fully recapitulate the human immune system. |

Development of Novel Analogues with Optimized Preclinical Pharmacological Profiles

The chemical structure of this compound serves as a scaffold for the rational design and synthesis of novel analogues with potentially improved preclinical pharmacological properties. The goal of such medicinal chemistry efforts is to optimize features like estrogen receptor binding affinity, degradation efficiency, oral bioavailability, and metabolic stability.

By systematically modifying the functional groups on the this compound molecule, chemists can explore the structure-activity relationships that govern its biological effects. For example, alterations to the sulfone group or the dehydro portion of the steroidal backbone could lead to compounds with enhanced potency or a more favorable pharmacokinetic profile.

Recent research has highlighted the importance of specific structural features in determining the "purity" of antiestrogenicity, with a focus on inducing ERα SUMOylation for complete transcriptional repression. biorxiv.org The development of novel analogues of this compound could leverage these insights to create next-generation SERDs with superior preclinical efficacy.

Unexplored Biological Activities and Molecular Targets Beyond Estrogen Receptors

While the primary target of fulvestrant and its derivatives is the estrogen receptor, there is a growing interest in exploring potential "off-target" effects or activities at other molecular targets. Investigating the unexplored biological activities of this compound beyond ER could reveal novel mechanisms of action and potential new therapeutic applications.

Preclinical studies with other antiestrogens have occasionally revealed interactions with other nuclear receptors or signaling pathways. nih.gov It is conceivable that the unique chemical structure of this compound could confer binding affinity to other receptors or enzymes, leading to unexpected biological consequences.

A comprehensive preclinical screening of this compound against a panel of receptors, kinases, and other enzymes could uncover such novel interactions. Furthermore, unbiased "omics" approaches, as discussed in the next section, can provide clues to biological activities that are not immediately apparent from its structural similarity to fulvestrant. For instance, some studies have noted that the combination of fulvestrant with anastrozole led to the downregulation of signaling proteins involved in hormonal resistance, such as IGF-1R, MAPK, and AKT, in a preclinical model. d-nb.info

Integration of Multi-Omics Data for Comprehensive Understanding of Compound Effects in Preclinical Systems

To achieve a holistic understanding of the biological effects of this compound in preclinical systems, the integration of multi-omics data is essential. This approach involves the simultaneous analysis of genomics, transcriptomics, proteomics, and metabolomics data to construct a comprehensive picture of the cellular and systemic responses to the compound. nih.govosthus.com

By applying multi-omics technologies to preclinical models treated with this compound, researchers can identify not only the direct effects on the estrogen receptor pathway but also the downstream consequences and any off-target activities. nih.gov This can lead to the discovery of novel biomarkers of drug response, mechanisms of action, and potential resistance pathways. researchgate.net

Network-based approaches can be particularly powerful for integrating different omics datasets, allowing for the identification of key molecular players and pathways that are perturbed by the compound. researchgate.net This data-driven approach can provide a more complete and unbiased view of the compound's effects than hypothesis-driven research alone. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and characterizing 6(7)-Dehydro Fulvestrant-9-sulfone in complex matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is a standard approach, as demonstrated in analytical certificates for structurally related compounds like 6,7-Dehydro Ethynyl Estradiol. This method allows for quantification of purity and identification of co-eluting impurities . Mass spectrometry (LC-MS) further enhances specificity, particularly for distinguishing sulfone derivatives from parent compounds or degradation products .

Q. How should this compound be stored to ensure stability in experimental settings?

- Methodological Answer : Based on storage guidelines for sulfonated and dehydro-containing compounds (e.g., 3-O-Acetyl 9,11-dehydro β-boswellic acid), refrigeration at 0–6°C in inert, airtight containers is recommended to prevent hydrolysis or oxidation. Stability tests under accelerated conditions (e.g., 40°C/75% RH) should be conducted to validate shelf life .

Q. What synthetic routes are commonly employed to produce this compound, and what impurities are typically observed?

- Methodological Answer : Synthesis often involves sulfonation of Fulvestrant precursors using agents like sulfur trioxide complexes. Key impurities include Fulvestrant-3-sulfate and Delta-6,7-Fulvestrant, which require chromatographic separation. Reaction monitoring via thin-layer chromatography (TLC) or in-line NMR can optimize yield and purity .

Advanced Research Questions

Q. What experimental models are suitable for investigating the metabolic activation pathways of this compound, and how do these pathways contribute to DNA adduct formation?

- Methodological Answer : HepG2 cell lines are effective for studying metabolic activation, as shown in studies of dehydro-pyrrolizidine alkaloids (dehydro-PAs). Incubate the compound with HepG2 cells, then extract DNA for LC-MS/MS analysis to detect adducts (e.g., DHP-dG/DHP-dA). Dose-response assays can differentiate genotoxic thresholds from cytotoxic effects .

Q. How can researchers resolve contradictions in data regarding the genotoxicity of this compound across different in vitro assays?

- Methodological Answer : Discrepancies may arise from varying metabolic competency of cell models (e.g., primary hepatocytes vs. immortalized lines). Use a tiered approach:

- Step 1 : Confirm metabolic stability using liver microsomes.

- Step 2 : Compare adduct profiles in metabolically active (HepG2) vs. inactive (V79) cell lines.

- Step 3 : Cross-validate with in silico docking studies to predict DNA-binding affinity .

Q. What strategies are recommended for validating the specificity of antibodies or probes targeting this compound in immunohistochemical studies?

- Methodological Answer : Perform competitive binding assays with structurally similar compounds (e.g., Fulvestrant-9-Sulfone derivatives or 6-keto Fulvestrant). Use knockout models (e.g., CRISPR-modified cells lacking sulfotransferase enzymes) to confirm signal absence in non-target tissues .

Q. How does the sulfone moiety in this compound influence its pharmacokinetic properties compared to non-sulfonated analogs?

- Methodological Answer : Conduct comparative pharmacokinetic studies in rodent models, measuring parameters like plasma half-life, tissue distribution, and urinary excretion. Sulfonation typically increases hydrophilicity, reducing blood-brain barrier penetration but enhancing renal clearance. Use radiolabeled (e.g., ³H or ¹⁴C) analogs for precise tracking .

Methodological Considerations

- Data Interpretation : Cross-reference findings with databases like NIST Chemistry WebBook for spectral validation, ensuring alignment with certified reference standards .

- Contradictions : Note that focuses on pyrrolizidine alkaloids, not Fulvestrant derivatives; thus, extrapolate metabolic activation pathways cautiously .

- Ethics & Reproducibility : Adhere to guidelines for experimental replication, as emphasized in university research frameworks (e.g., detailed protocols for synthetic steps and analytical validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.